![molecular formula C23H15Cl3N2O2S B3035684 1'-[(2-氯苯基)甲基]-3-(3,4-二氯苯基)螺[1,3-噻唑烷-2,3'-吲哚]-2',4-二酮 CAS No. 338406-11-4](/img/structure/B3035684.png)

1'-[(2-氯苯基)甲基]-3-(3,4-二氯苯基)螺[1,3-噻唑烷-2,3'-吲哚]-2',4-二酮

描述

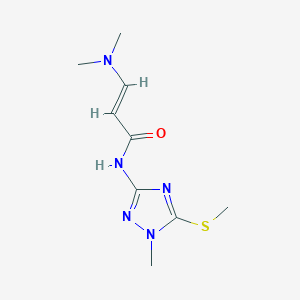

The compound is a spiro[thiazolidine-indole] derivative, which is a class of compounds known for their potential biological activities. The structure of this compound suggests that it may have interesting interactions with biological targets due to the presence of multiple chlorine substituents and the spiro-fused thiazolidine and indole rings.

Synthesis Analysis

The synthesis of spiro[thiazolidine-indole] derivatives typically involves the cyclocondensation of isatin-3-imines with thiol-containing compounds, such as α-mercaptoacids. For example, the synthesis of 3′-(4-chlorophenyl)-5,5′-dimethylspiro[indoline-3,2′-thiazolidine]-2,4′-dione, a related compound, was achieved by refluxing 1-benzylisatin, α-mercaptoisobutyric acid, and various anilines in toluene . This method could potentially be adapted to synthesize the compound of interest by using the appropriate chlorophenyl derivatives and adjusting the reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of spiro[thiazolidine-indole] derivatives is characterized by the spiro-fused arrangement of the thiazolidine and indole rings. The presence of chlorine atoms on the phenyl rings could influence the electronic distribution and the overall three-dimensional shape of the molecule, which in turn could affect its biological activity. The NMR spectroscopy data, such as 1H and 13C NMR, are essential for confirming the structure of these compounds .

Chemical Reactions Analysis

The spiro[thiazolidine-indole] derivatives can undergo various chemical reactions. For instance, the Mannich condensation was used to produce 1-substituted derivatives of 5′-methyl-3′-phenyl-spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione . This reaction involves the addition of an amine and formaldehyde to the compound, which could potentially be applied to the compound to generate new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[thiazolidine-indole] derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents, particularly chlorine, can increase the lipophilicity of the compound, which may affect its absorption and distribution in biological systems. The exact properties of the compound would need to be determined experimentally.

Anticancer and Antileukemic Activity Evaluation

Some spiro[thiazolidine-indole] derivatives have shown promising anticancer and antileukemic activities. For example, certain derivatives were found to be active in leukemia screen tests, such as the P388 and L1210 leukemia screens . The anticancer activity of these compounds was also evaluated in the National Cancer Institute, with some showing superior activity compared to other related compounds . These findings suggest that the compound may also possess anticancer or antileukemic properties, warranting further investigation.

Potential Anticonvulsant Activity

In addition to anticancer activity, spiro[thiazolidine-indole] derivatives have been evaluated for their potential anticonvulsant effects. However, with one exception, most of the tested compounds were inactive in an anticonvulsant screen . This indicates that the anticonvulsant activity of these compounds may be highly dependent on their specific structural features.

科学研究应用

结构分析

- 已经研究了类似螺-吲哚衍生物的结构,证实了螺碳原子周围的四面体几何结构,键角在 109.6-117.3° 范围内 (Sehgal 等人,1994 年)。

抗癌应用

- 螺[吲哚啉-3,2'-噻唑烷]-2,4'-二酮已被合成并评估其抗癌活性。在测试的化合物中,一些衍生物显示出优于其他相关化合物的活性 (Kaminskyy 等人,2011 年)。

- 在白血病方面,某些螺[吲哚啉-3,2'-噻唑烷]-2,4'-二酮在白血病筛选中具有活性,表明具有潜在的抗白血病活性 (Rajopadhye 和 Popp,1987 年)。

抗组胺潜力

- 已经合成氟代螺[吲哚-噻嗪酮/噻唑烷酮],并评估了它们抑制豚鼠回肠上组胺诱导的收缩的能力,表明具有作为抗组胺剂的潜力 (Arya 等人,2012 年)。

合成方法

- 一种用于合成新型螺[吲哚-3,2'-噻唑烷]-2,4'(1H)-二酮的一锅三组分方案优于传统方法,例如温和的反应条件和高产率 (Jain 等人,2013 年)。

- 已经探索了微波诱导的螺[吲哚-噻唑烷酮/噻嗪酮]的干介质合成作为潜在的抗真菌和抗结核剂 (Dandia 等人,2004 年)。

抗惊厥剂筛选

- 一些螺[吲哚啉-3,2'-噻唑烷]-2,4'(1H)-二酮被测试其抗惊厥特性,尽管大多数产品在筛选时没有活性 (Rajopadhye 和 Popp,1984 年)。

作用机制

属性

IUPAC Name |

1'-[(2-chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl3N2O2S/c24-17-7-3-1-5-14(17)12-27-20-8-4-2-6-16(20)23(22(27)30)28(21(29)13-31-23)15-9-10-18(25)19(26)11-15/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLDYLAXJAFDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C5=CC(=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-[(2-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiomorpholine-3,5-dione](/img/structure/B3035601.png)

![(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine](/img/structure/B3035602.png)

![(E)-2-[(2-Chlorophenyl)methylsulfanyl]-1-(2,4-dichlorophenyl)-N-methoxyethanimine](/img/structure/B3035603.png)

![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B3035604.png)

![1-(allylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B3035605.png)

![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene](/img/structure/B3035606.png)

![Dimethyl 3-(2-methoxy-2-oxoethyl)-5-[(3-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3035608.png)

![2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3035609.png)

![5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3035613.png)

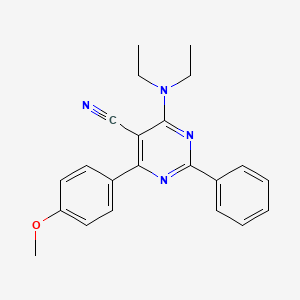

![7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3035614.png)

![7-(3,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035617.png)

![5-[(2,4-dichloroanilino)methylene]-4-methoxy-2(5H)-thiophenone](/img/structure/B3035624.png)